![molecular formula C18H16IN3O2S B2646889 1-(4-Ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea CAS No. 391868-00-1](/img/structure/B2646889.png)
1-(4-Ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, without specific experimental data, it’s not possible to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Without specific information, it’s difficult to provide a detailed chemical reactions analysis .Scientific Research Applications
Acetylcholinesterase Inhibitors
A study explored a series of flexible urea derivatives, showing that compounds with a flexible spacer and appropriate substitutions exhibit significant antiacetylcholinesterase activity. This research demonstrates the potential of such compounds in the development of treatments for conditions like Alzheimer's disease (Vidaluc et al., 1995).
Spectroscopic and Computational Studies
Research on aminothiazole derivatives highlighted their diverse biological applications. The synthesis of two derivatives was reported, and their structures were confirmed using various spectroscopic methods. Computational studies supported experimental findings, suggesting these compounds could have bioactive potential (Adeel et al., 2017).
Directed Lithiation
Another study focused on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds. This process allows for the efficient synthesis of various substituted products, offering a method for the development of new pharmaceuticals (Smith et al., 2013).
Cytokinin-like Activity
Urea derivatives have been shown to regulate cell division and differentiation in plants, with some synthetic compounds demonstrating cytokinin-like activity. This research provides insights into how these compounds can be used in agricultural biotechnology to enhance plant growth and development (Ricci & Bertoletti, 2009).
Toxic Metabolites Formation
A study on the metabolism of thiazoles in mice identified the formation of toxic metabolites, including thioamides as ring cleavage products. This research is crucial for understanding the potential risks associated with thiazole compounds and designing safer derivatives (Mizutani et al., 1994).
Antimicrobial Activities
Research on the synthesis of thiazoles and their fused derivatives explored their antimicrobial activities. Some newly synthesized compounds showed promising activity against bacterial and fungal isolates, indicating their potential as antimicrobial agents (Wardkhan et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16IN3O2S/c1-2-24-15-9-7-14(8-10-15)20-17(23)22-18-21-16(11-25-18)12-3-5-13(19)6-4-12/h3-11H,2H2,1H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHMSSUCFUQELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16IN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea |
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